3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl
Overview
Description
“3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl” is a chemical compound with the molecular formula C7H7BrN2 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of “3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl” involves several steps. The exact process can vary depending on the specific requirements of the reaction .
Molecular Structure Analysis
The molecular structure of “3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl” is characterized by a pyrrolopyridine core, which is a heterocyclic compound containing a pyrrole ring fused with a pyridine ring . The bromine atom is attached to the third position of the pyrrolopyridine core .
Chemical Reactions Analysis
“3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl” can participate in various chemical reactions. For instance, it can act as a reactant in the synthesis of other complex molecules . The exact reactions it can participate in depend on the reaction conditions and the presence of other reactants .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl” include a molecular weight of 235.51 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass is 233.95594 g/mol and the monoisotopic mass is also 233.95594 g/mol .
Scientific Research Applications
Synthetic Applications in Organic Chemistry : This compound is used in the synthesis of various substituted derivatives under acidic or basic conditions. Its application extends to the formation of tricyclic derivatives, demonstrating its versatility in organic synthesis (Goto et al., 1991).
Pharmaceutical Research : It is involved in pharmaceutical research, particularly in the development of bactericides, antimicrobials, and plant protection agents. Its role in the synthesis of the fourth-generation Cefpirome highlights its significance in medicinal chemistry (Fu Chun, 2007).
Study of Bromination Reactions : Research on the bromination of related compounds provides insights into reaction mechanisms and electron density calculations, contributing to a deeper understanding of organic reaction pathways (Paudler & Dunham, 1965).
Antibacterial Research : A study synthesized 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, revealing one compound with in vitro antibacterial activity, indicating potential for drug discovery (Toja et al., 1986).
Chemical Rearrangements in Organic Synthesis : The compound is used in the study of rearrangements in isoxazoles, aiding in the understanding of reaction mechanisms and pathways in organic synthesis (Jones & Phipps, 1974).
Polyheterocyclic Ring System Synthesis : It serves as a precursor for constructing new polyheterocyclic ring systems, which are important in developing new materials and pharmaceuticals (Abdel‐Latif et al., 2019).
Synthesis of Natural Alkaloids : This compound is used in the total synthesis of natural alkaloids like variolin B, demonstrating its importance in the field of natural product synthesis (Baeza et al., 2010).
Crystallography and Molecular Structure Studies : The compound's derivatives are studied for their crystal structures, contributing to the field of crystallography and material science (Quiroga et al., 2010).
Development of Fluorescent Chemosensors : Derivatives of this compound have been used to develop fluorescent chemosensors for Fe3+/Fe2+, illustrating its application in analytical chemistry and bioimaging (Maity et al., 2018).
Preparation of Complex Heterocycles : Its framework has been utilized in the preparation of complex heterocycles, showcasing its utility in advanced organic synthesis (Alekseyev et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.2ClH/c8-6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFUAYBGAJPVIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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